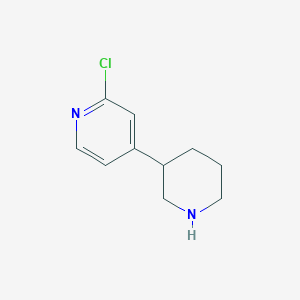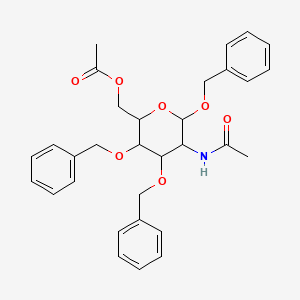![molecular formula C13H8ClN B12288431 7-Chlorobenzo[h]quinoline](/img/structure/B12288431.png)
7-Chlorobenzo[h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorobenzo[h]quinoline is a heterocyclic aromatic compound that features a fused ring structure with nitrogen. It is a derivative of benzo[h]quinoline, where a chlorine atom is substituted at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorobenzo[h]quinoline can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, where 10-halobenzo[h]quinolines are coupled with ortho-substituted aryl boronic acids using palladium acetate (Pd(OAc)2) and triphenylphosphine (P(O)Ph3) as the catalytic system . This method provides high yields under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chlorobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[h]quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: The compound can induce oxidative stress, modulate signal transduction pathways, and inhibit specific enzymes involved in disease progression.
Comparison with Similar Compounds
- 2-Chlorobenzo[h]quinoline
- 3-Chlorobenzo[h]quinoline
- 4-Chlorobenzo[h]quinoline
- 5-Chlorobenzo[h]quinoline
Comparison: While all these compounds share the benzo[h]quinoline core structure with a chlorine substitution, their biological activities and chemical reactivity can vary significantly based on the position of the chlorine atom. 7-Chlorobenzo[h]quinoline is unique due to its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical properties .
Properties
Molecular Formula |
C13H8ClN |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
7-chlorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8ClN/c14-12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8H |
InChI Key |
AFWMPSBCFMELDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2N=CC=C3)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate](/img/structure/B12288351.png)


![(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B12288366.png)


![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288383.png)

![7,10,13,17-Tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12288390.png)
![N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate](/img/structure/B12288396.png)
![(4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl) 2,2-dimethylpropanoate](/img/structure/B12288399.png)
![(15S,19S)-3,4,5,6-Tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid](/img/structure/B12288410.png)
![2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288420.png)
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288423.png)
